Heptan-2-yl 2-chloroacetate

Beschreibung

Structural Classification and Nomenclature of Heptan-2-yl 2-chloroacetate

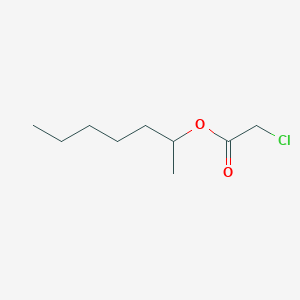

This compound is classified as an ester. Specifically, it is the ester formed from heptan-2-ol and 2-chloroacetic acid. Its chemical structure consists of a heptyl group attached to a chloroacetate (B1199739) moiety through an oxygen atom.

The systematic IUPAC name for this compound is this compound. nih.gov It is also known by synonyms such as 1-methylhexyl chloroacetate. nih.gov The presence of a chiral center at the second carbon of the heptyl group means that this compound can exist as stereoisomers, namely (S)-heptan-2-yl 2-chloroacetate and (R)-heptan-2-yl 2-chloroacetate. nih.gov

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₉H₁₇ClO₂ nih.gov |

| Molecular Weight | 192.68 g/mol nih.gov |

| CAS Number | 383412-05-3 nih.gov |

| Canonical SMILES | CCCCCC(C)OC(=O)CCl nih.gov |

| InChI Key | GKOMRSJNZZXVMU-UHFFFAOYSA-N nih.gov |

An interactive data table with key properties of this compound.

Strategic Importance of α-Chloroesters as Synthetic Intermediates

α-Chloroesters, including this compound, are valuable intermediates in organic synthesis. longdom.org The presence of the electron-withdrawing chlorine atom on the α-carbon (the carbon adjacent to the ester carbonyl group) makes this position highly electrophilic and susceptible to nucleophilic substitution. longdom.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of more complex molecules.

The utility of α-chloroesters is demonstrated in various synthetic transformations. For instance, they are employed in the Reformatsky reaction to generate β-hydroxy esters, which are important building blocks in the synthesis of natural products and pharmaceuticals. thieme-connect.com Furthermore, α-chloroesters can participate in cross-coupling reactions, enabling the introduction of diverse functional groups with high levels of control and selectivity. longdom.org The development of asymmetric catalytic methods for reactions involving α-chloroesters is a significant area of research, as it allows for the enantioselective synthesis of chiral molecules, which is of paramount importance in medicinal chemistry. longdom.orgnih.gov

Overview of Research Trajectories Involving this compound and Analogous Chloroacetate Esters

Research involving this compound and its analogs often focuses on their application in the synthesis of biologically active compounds. For example, chloroacetate esters of natural products like (-)-borneol (B1667373) have been synthesized and investigated for their potential antiviral and other medicinal properties. researchgate.netscispace.comosi.lvmdpi.com In these studies, the chloroacetate moiety serves as a reactive handle to introduce new functionalities onto the parent molecule.

A significant research trajectory is the use of chloroacetate esters in the development of novel catalytic reactions. The enantioselective α-chlorination of carbonyl compounds to produce chiral α-chloroesters is an area of active investigation. nih.gov These chiral building blocks are then utilized in the stereospecific synthesis of complex target molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

heptan-2-yl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-3-4-5-6-8(2)12-9(11)7-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOMRSJNZZXVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471311 | |

| Record name | Heptan-2-yl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383412-05-3 | |

| Record name | 1-Methylhexyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383412-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptan-2-yl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-yl 2-chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-chloro-, 1-methylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptan 2 Yl 2 Chloroacetate

Esterification Reactions for the Formation of Heptan-2-yl 2-chloroacetate

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. masterorganicchemistry.comlibretexts.org The synthesis of this compound primarily involves the reaction of 2-heptanol with a chloroacetylating agent.

A common and efficient method for the synthesis of this compound is the reaction of 2-heptanol with a chloroacetyl halide, typically chloroacetyl chloride. This reaction is a type of acylation and is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. chemguide.co.uk

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of 2-heptanol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the alcohol's hydroxyl group, typically by a base such as pyridine, to yield the final ester product.

A general reaction scheme is as follows:

CH3(CH2)4CH(OH)CH3 + ClCOCH2Cl → CH3(CH2)4CH(OCOCH2Cl)CH3 + HCl

Pyridine is often used as a catalyst and a base in such reactions. It can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate. reddit.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) or diethyl ether at controlled temperatures to manage the exothermic nature of the reaction.

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound via Acylation of 2-Heptanol with Chloroacetyl Chloride (Analogous to Acetylation of Alcohols)

| Parameter | Condition |

| Reactants | 2-Heptanol, Chloroacetyl Chloride |

| Catalyst/Base | Pyridine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

This compound can also be synthesized through the alcoholysis of other chloroacetyl derivatives, such as chloroacetic anhydride. In this method, 2-heptanol reacts with chloroacetic anhydride, often in the presence of a catalyst. This approach avoids the generation of corrosive hydrogen chloride gas.

The reaction with an anhydride is generally less vigorous than with an acyl chloride. chemguide.co.uk A catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), is often employed to increase the reaction rate. nih.gov The general reaction is:

CH3(CH2)4CH(OH)CH3 + (ClCH2CO)2O → CH3(CH2)4CH(OCOCH2Cl)CH3 + ClCH2COOH

Another potential route is transesterification, where an existing chloroacetate (B1199739) ester, such as methyl chloroacetate or ethyl chloroacetate, reacts with 2-heptanol in the presence of an acid or base catalyst to produce this compound and a more volatile alcohol (methanol or ethanol). The removal of the volatile alcohol byproduct drives the equilibrium towards the desired product.

Various catalytic systems can be employed to promote the esterification of 2-heptanol with chloroacetic acid or its derivatives. These can be broadly categorized into acid catalysts and enzyme catalysts.

Acid Catalysis: The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a classic method. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this would involve the direct reaction of 2-heptanol with chloroacetic acid. The reaction is reversible, and to achieve high yields, water must be removed as it is formed, often by azeotropic distillation. organic-chemistry.org Lewis acids such as zinc chloride, ferric chloride, and various metal triflates have also been shown to be effective catalysts for esterification reactions. google.com For instance, lanthanum dodecyl sulfate has been successfully used as a water-tolerant Lewis acid catalyst in the synthesis of isopropyl chloroacetate, suggesting its potential applicability for this compound. scielo.briaea.org

Table 2: Potential Lewis Acid Catalysts for the Synthesis of this compound (Based on Analogous Esterifications) scielo.br

| Catalyst | Reactants | Solvent | Temperature (°C) |

| Lanthanum dodecyl sulfate | Chloroacetic acid, Isopropanol | Cyclohexane | Reflux |

| Zinc Methanesulfonate | Chloroacetic acid, Isopropanol | Benzene | 80-85 |

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. This is particularly relevant for the synthesis of chiral esters, as will be discussed in the next section.

Preparative Routes for Chiral this compound

Since 2-heptanol is a chiral molecule, this compound can exist as two enantiomers: (R)-heptan-2-yl 2-chloroacetate and (S)-heptan-2-yl 2-chloroacetate. The synthesis of enantiomerically pure forms is often desired in various applications. A primary method for achieving this is through the kinetic resolution of racemic 2-heptanol using lipases.

Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are known to exhibit high enantioselectivity in the acylation of secondary alcohols. nih.gov The enzyme Novozym 435, which is an immobilized lipase (B570770) B from Candida antarctica, is a widely used and highly effective biocatalyst for such resolutions. unlp.edu.ar

In a typical procedure, racemic 2-heptanol is reacted with a chloroacetylating agent, such as chloroacetic anhydride or a vinyl chloroacetate, in the presence of Novozym 435. The lipase will selectively acylate one of the enantiomers of 2-heptanol at a much faster rate than the other. For secondary alcohols, lipases like Novozym 435 often follow Kazlauskas's rule, where the (R)-enantiomer is preferentially acylated. nih.gov This would result in the formation of (R)-heptan-2-yl 2-chloroacetate, leaving behind unreacted (S)-2-heptanol. The resulting mixture of the ester and the unreacted alcohol can then be separated by chromatography.

Table 3: Key Parameters in the Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols (General)

| Parameter | Description |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) |

| Acyl Donor | Chloroacetic anhydride, Vinyl chloroacetate |

| Solvent | Non-polar organic solvents (e.g., hexane (B92381), diethyl ether) |

| Temperature | 25-45 °C |

Optimization of Reaction Conditions and Isolation Procedures for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reactants, catalyst, solvent, temperature, and reaction time.

For direct esterification with chloroacetyl chloride, the slow addition of the acyl chloride to a cooled solution of 2-heptanol and pyridine can help to control the exothermic reaction and prevent side reactions. The molar ratio of the reactants and the base is also a critical factor to optimize.

In acid-catalyzed esterifications, the continuous removal of water is essential to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus. The choice and concentration of the acid catalyst also need to be optimized to balance reaction rate and the potential for side reactions.

For lipase-catalyzed reactions, the choice of solvent can significantly impact the enzyme's activity and selectivity. Non-polar, hydrophobic solvents are generally preferred. The temperature should be maintained within the optimal range for the specific lipase to ensure its stability and activity.

Following the reaction, the isolation and purification of this compound are necessary to remove unreacted starting materials, catalyst, and byproducts. A typical work-up procedure for the reaction with chloroacetyl chloride would involve:

Quenching the reaction with water or a dilute acid to remove excess pyridine.

Separating the organic layer.

Washing the organic layer with an aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

Washing with brine to remove residual water.

Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

Removing the solvent under reduced pressure.

The crude product can then be purified by fractional distillation under reduced pressure to obtain pure this compound.

Chemical Reactivity and Transformative Pathways of Heptan 2 Yl 2 Chloroacetate

Nucleophilic Substitution Reactions at the α-Carbon of the Chloroacetate (B1199739) Moiety

The chlorine atom on the α-carbon to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent ester functionality enhances the electrophilicity of this carbon, facilitating the displacement of the chloride ion, a good leaving group. This reactivity is the cornerstone of the synthetic utility of Heptan-2-yl 2-chloroacetate, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Reactivity with Nitrogen-Containing Nucleophiles for C-N Bond Formation

This compound readily reacts with a variety of nitrogen-containing nucleophiles to form α-amino acid esters and their derivatives. These reactions are fundamental in the synthesis of molecules with applications in medicinal chemistry and materials science. The general reaction involves the displacement of the chloride by the nitrogen nucleophile, leading to the formation of a new carbon-nitrogen bond.

Primary and secondary amines, both aliphatic and aromatic, can serve as effective nucleophiles in this transformation. For instance, the reaction with a primary amine, such as aniline, would yield Heptan-2-yl 2-(phenylamino)acetate. Similarly, reaction with a secondary amine like diethylamine (B46881) would produce Heptan-2-yl 2-(diethylamino)acetate. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, thereby preventing the protonation of the amine nucleophile. Common bases used include tertiary amines (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate). The choice of solvent is also crucial and often involves polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the SN2 reaction pathway.

| Nucleophile (N-Nu) | Product | Illustrative Reaction Conditions |

| Ammonia | Heptan-2-yl 2-aminoacetate | Excess NH3 in ethanol |

| Aniline | Heptan-2-yl 2-(phenylamino)acetate | K2CO3, Acetonitrile, Reflux |

| Diethylamine | Heptan-2-yl 2-(diethylamino)acetate | Triethylamine (B128534), THF, Room Temp. |

| Azide (e.g., NaN3) | Heptan-2-yl 2-azidoacetate | NaN3, DMF, 50 °C |

Note: This table presents illustrative examples of reactions based on the general reactivity of 2-chloroacetates. Specific yields and optimal conditions for this compound may vary.

Reactivity with Sulfur-Containing Nucleophiles for C-S Bond Formation

In a similar fashion to nitrogen nucleophiles, sulfur-containing nucleophiles can effectively displace the chloride from this compound to form new carbon-sulfur bonds. This pathway is valuable for the synthesis of sulfur-containing organic molecules. Thiols and their corresponding thiolates are excellent nucleophiles for this purpose.

For example, the reaction of this compound with a thiol, such as thiophenol, in the presence of a base, would yield Heptan-2-yl 2-(phenylthio)acetate. The use of a base, like sodium hydroxide (B78521) or sodium ethoxide, is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion. Thio- and dithiocarbamates can also be employed as sulfur nucleophiles. These reactions are valuable for creating building blocks for agrochemicals and pharmaceuticals.

| Nucleophile (S-Nu) | Product | Illustrative Reaction Conditions |

| Sodium thiomethoxide | Heptan-2-yl 2-(methylthio)acetate | NaSCH3, Methanol (B129727), Room Temp. |

| Thiophenol | Heptan-2-yl 2-(phenylthio)acetate | NaOH, Ethanol, Reflux |

| Potassium thioacetate | Heptan-2-yl 2-(acetylthio)acetate | KSAc, Acetone, Reflux |

Note: This table provides representative reactions based on the known reactivity of 2-chloroacetates. Specific experimental outcomes for this compound would require empirical validation.

Ester Hydrolysis and Transesterification Reactions of this compound

The ester functionality of this compound is susceptible to both hydrolysis and transesterification reactions, which involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-chloroacetic acid and heptan-2-ol.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, driving the reaction to completion.

Transesterification:

This compound can undergo transesterification in the presence of another alcohol and an acid or base catalyst. For example, reacting it with methanol in the presence of a catalytic amount of sulfuric acid would lead to an equilibrium mixture containing methyl 2-chloroacetate and heptan-2-ol. This reaction is driven by the relative concentrations of the alcohols and can be used to interchange the ester's alcohol moiety.

Rearrangement and Elimination Reactions Involving this compound

While nucleophilic substitution at the α-carbon is the primary reactive pathway, the potential for rearrangement and elimination reactions should be considered, particularly under forcing conditions or with specific reagents.

Elimination reactions (E2 or E1) are generally not favored for this compound as there are no acidic protons on the β-carbon of the chloroacetate moiety.

Rearrangement reactions are also not commonly observed for simple α-halo esters like this compound under typical nucleophilic substitution conditions. The stability of the potential carbocation intermediates does not favor rearrangements such as hydride or alkyl shifts.

Influence of the Heptan-2-yl Moiety on Reaction Selectivity and Yield

The heptan-2-yl group, being a secondary alkyl group, can exert some influence on the reactivity of the molecule, primarily through steric effects.

Compared to a primary alkyl ester (e.g., ethyl 2-chloroacetate), the bulkier heptan-2-yl group may slightly hinder the approach of the nucleophile to the carbonyl carbon in ester-based reactions like hydrolysis or transesterification. This could result in slightly slower reaction rates.

Advanced Spectroscopic and Analytical Characterization Methodologies of Heptan 2 Yl 2 Chloroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and stereochemistry of a molecule. For Heptan-2-yl 2-chloroacetate, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed for a complete structural assignment.

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The key proton signals for this compound would be anticipated as follows:

Chloroacetyl Protons (-C(O)CH₂Cl): A singlet peak is expected for the two protons of the chloroacetyl group. Due to the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom, this signal would appear in the downfield region, typically around δ 4.0-4.2 ppm .

Heptan-2-yl CH Proton (-OCH(CH₃)-): The single proton attached to the carbon bearing the ester oxygen is expected to be a multiplet, likely a sextet or a complex multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. Its position would be shifted downfield due to the deshielding effect of the ester oxygen, appearing in the range of δ 4.8-5.0 ppm .

Heptan-2-yl CH₃ Protons (-OCH(CH₃)-): The three protons of the methyl group attached to the chiral center would appear as a doublet, coupling with the adjacent CH proton, in the upfield region around δ 1.2-1.3 ppm .

Terminal CH₃ Proton of the Heptyl Chain (-CH₂CH₃): The terminal methyl group of the heptyl chain is expected to show a triplet in the most upfield region of the spectrum, typically around δ 0.8-0.9 ppm , due to coupling with the adjacent methylene group.

Methylene Protons of the Heptyl Chain (-CH₂-): The remaining methylene groups of the heptyl chain would produce a series of overlapping multiplets in the region of δ 1.2-1.6 ppm .

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(O)CH₂Cl | 4.0 - 4.2 | Singlet | N/A |

| -OCH(CH₃)- | 4.8 - 5.0 | Multiplet | ~6-7 |

| -OCH(CH₃)CH₃ | 1.2 - 1.3 | Doublet | ~6-7 |

| -CH₂CH₃ | 0.8 - 0.9 | Triplet | ~7 |

| -(CH₂)₄- | 1.2 - 1.6 | Multiplet | - |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

The anticipated chemical shifts for the carbon atoms in this compound are:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 165-175 ppm .

Chloroacetyl Carbon (-CH₂Cl): The carbon atom bonded to the chlorine atom is also deshielded and is expected to resonate around δ 40-45 ppm .

Heptan-2-yl CH Carbon (-OCH-): The carbon atom bonded to the ester oxygen would be found in the region of δ 70-75 ppm .

Heptan-2-yl CH₃ Carbon (-OCH(CH₃)-): The methyl carbon adjacent to the ester linkage would appear at approximately δ 20-25 ppm .

Heptyl Chain Carbons: The remaining carbons of the heptyl chain would appear in the upfield region of the spectrum, generally between δ 10-40 ppm .

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 165 - 175 |

| -C H₂Cl | 40 - 45 |

| -OC H- | 70 - 75 |

| -OCH(C H₃)- | 20 - 25 |

| -CH₂C H₃ | ~14 |

| Heptyl Chain -C H₂- | 10 - 40 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the -OCH- proton and the protons of the adjacent methyl and methylene groups, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal, for example, connecting the singlet at δ 4.0-4.2 ppm to the carbon signal at δ 40-45 ppm, confirming the -CH₂Cl group.

These 2D techniques provide an unambiguous map of the molecular structure, solidifying the assignments from 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, which allows for the determination of the elemental composition of this compound. For the molecular formula C₉H₁₇ClO₂, the expected exact mass would be calculated and compared to the experimental value to confirm the formula with a high degree of confidence.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

The mass spectrum of the isomeric compound, heptyl chloroacetate (B1199739), can provide insights into the expected fragmentation of this compound. Common fragmentation pathways for esters include cleavage of the C-O bond and rearrangements.

Key expected fragments for this compound include:

Molecular Ion Peak [M]⁺: A peak corresponding to the intact molecular ion would be observed, though it may be of low intensity. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.

Loss of the Chloroacetyl Group: Cleavage of the ester C-O bond can lead to the loss of the chloroacetyl radical, resulting in a heptan-2-yl cation.

Loss of the Heptan-2-oxy Group: Alternatively, cleavage can result in the formation of a chloroacetyl cation.

McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Interactive Data Table: Predicted Key EI-MS Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 192/194 | [C₉H₁₇ClO₂]⁺ | Molecular Ion (M/M+2) |

| 115 | [C₇H₁₅O]⁺ | Loss of ·CH₂Cl |

| 99 | [C₇H₁₅]⁺ | Loss of ·OCH₂Cl |

| 77/79 | [C₂H₂ClO]⁺ | Chloroacetyl cation |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. Post-synthesis, these methods are vital for isolating the target ester from unreacted starting materials or byproducts. Both Gas Chromatography (GC) and Column Chromatography (CC) are employed to achieve high levels of purity.

Gas Chromatography is a primary method for determining the purity of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For chloroacetate esters, GC analysis, often coupled with a mass spectrometer (GC-MS), allows for both quantification of purity and structural confirmation of the analyte by comparing retention times and mass spectra against reference standards.

While specific GC parameters for this compound are not extensively detailed in publicly available literature, typical conditions for similar esters can be inferred. A non-polar or medium-polarity capillary column is generally suitable. The Kovats retention index, a measure of retention time, has been reported for the isomeric n-heptyl chloroacetate on standard non-polar and polar columns, providing a reference point for analytical method development.

Table 1: Reported Kovats Retention Indices for Heptyl Chloroacetate

| Column Type | Retention Index |

| Standard Non-Polar | 1275, 1276, 1293, 1297, 1296, 1305, 1319, 1307 |

| Standard Polar | 1785, 1788, 1797 |

| Data sourced from NIST Mass Spectrometry Data Center for the isomer Heptyl chloroacetate. nih.gov |

For the preparative isolation and purification of this compound, Column Chromatography (CC) is a critical technique. This solid-liquid chromatographic method involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a column, and a liquid mobile phase (eluent) that flows through it. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.

The choice of eluent system is crucial for effective separation. A solvent system with gradually increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used. The progress of the separation can be monitored using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure ester.

Optical Rotation and Chiral Analysis of this compound

The structure of this compound contains a chiral center at the second carbon atom of the heptyl group. This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-heptan-2-yl 2-chloroacetate and (R)-heptan-2-yl 2-chloroacetate. These enantiomers are optically active, meaning they rotate the plane of polarized light.

Optical rotation is a key physical property for characterizing chiral molecules. The specific rotation, [α], is measured using a polarimeter and is dependent on the compound, concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). While specific optical rotation values for the enantiomers of this compound are not widely published, the analysis of this property is fundamental to confirming the enantiomeric purity of a sample. Chiral chromatography techniques, such as GC or HPLC with a chiral stationary phase, would be the definitive methods for separating and quantifying the individual enantiomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are essential for elucidating the molecular structure by identifying the functional groups present.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of chemical bonds within the molecule. For this compound, the IR spectrum provides clear evidence of its key functional groups. A strong absorption band is expected for the ester carbonyl (C=O) stretch, and another for the carbon-chlorine (C-Cl) bond.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Ester Carbonyl | C=O | ~1740 |

| Alkyl Halide | C-Cl | ~750 |

| Ester C-O Stretch | C-O | 1300-1000 |

| Alkane C-H Stretch | C-H | 2950-2850 |

| Data based on typical values for these functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Ester groups, such as the one in this compound, typically exhibit weak absorption bands in the UV region corresponding to n→π* transitions of the carbonyl group. These absorptions are generally found around 200-215 nm. While not the primary technique for structural elucidation of this compound, UV-Vis spectroscopy can be used for quantitative analysis if the compound possesses a suitable chromophore.

Computational and Theoretical Chemistry Studies on Heptan 2 Yl 2 Chloroacetate

Molecular Geometry Optimization and Conformational Analysis

Computational chemistry provides powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Heptan-2-yl 2-chloroacetate, this process would involve exploring the molecule's various possible shapes, or conformations, which arise from the rotation around its single bonds.

The conformational landscape of this compound is primarily dictated by the rotation around the C-O bonds of the ester group and the C-C bonds of the heptyl chain. Geometry optimization calculations, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be used to find the conformations that correspond to energy minima on the potential energy surface.

The analysis would likely reveal several low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. Key dihedral angles, bond lengths, and bond angles for the most stable conformer would be determined. For instance, the ester group is expected to adopt a planar or near-planar arrangement to maximize resonance stabilization.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Note: These are representative values based on general chemical principles, as specific computational data for this molecule is not readily available.)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| O-C (heptyl) Bond Length | ~1.45 Å |

| C-Cl Bond Length | ~1.78 Å |

| O=C-O Bond Angle | ~125° |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of a molecule. For this compound, these calculations would provide insights into its electron distribution, orbital energies, and sites susceptible to nucleophilic or electrophilic attack.

Methods such as DFT with an appropriate basis set (e.g., 6-31G*) would be employed to calculate various electronic properties. The distribution of electron density would show the polarization of bonds, with the carbonyl oxygen and chlorine atom being regions of high electron density.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. For an ester like this compound, the HOMO is likely to be localized on the oxygen atoms, while the LUMO would be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the carbonyl carbon and acidic protons) sites.

Table 2: Predicted Electronic Properties of this compound (Note: These are illustrative values as specific computational data for this molecule is not readily available.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -10.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 12.0 eV |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra would be valuable.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the vibrational frequencies obtained after geometry optimization. For esters, a strong absorption band corresponding to the C=O carbonyl stretch is expected in the range of 1735-1750 cm⁻¹. orgchemboulder.com Additionally, characteristic C-O stretching vibrations are predicted to appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of the C-Cl bond would also give rise to a stretching vibration, typically in the 600-800 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, the proton on the second carbon of the heptyl group (the one attached to the oxygen) would be expected to have a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. Similarly, the carbonyl carbon would exhibit a significant downfield shift in the ¹³C NMR spectrum.

Table 3: Predicted Key Spectroscopic Features for this compound (Note: These are representative predictions based on general spectroscopic principles for esters.)

| Spectroscopic Technique | Key Predicted Feature | Predicted Value/Range |

|---|---|---|

| IR Spectroscopy | C=O Stretch | 1735-1750 cm⁻¹ |

| IR Spectroscopy | C-O Stretch | 1000-1300 cm⁻¹ |

| ¹H NMR Spectroscopy | -O-CH- Proton | δ 4.8-5.0 ppm |

| ¹H NMR Spectroscopy | -CH₂-Cl Protons | δ 4.0-4.2 ppm |

| ¹³C NMR Spectroscopy | C=O Carbon | δ 165-175 ppm |

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational modeling of reaction pathways can elucidate the mechanisms of chemical transformations involving this compound. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base. epa.gov

Base-Catalyzed Hydrolysis (Saponification): Theoretical studies would model the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This would involve locating the transition state for this step, which is typically a tetrahedral intermediate. The energy barrier (activation energy) for this step can be calculated. The subsequent departure of the heptan-2-oxide leaving group would also be modeled.

Acid-Catalyzed Hydrolysis: In this mechanism, the initial step is the protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Computational modeling would identify the transition states for both the protonation and the nucleophilic attack steps and calculate their respective energy barriers.

Nucleophilic Substitution at the α-Carbon: The presence of the chlorine atom on the acetyl group makes the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions. Theoretical modeling could explore the reaction pathway of this compound with various nucleophiles. This would involve calculating the activation energy for the backside attack of the nucleophile and the departure of the chloride ion.

For each of these potential reactions, computational analysis would provide valuable information on the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of the transformation under different conditions.

Applications of Heptan 2 Yl 2 Chloroacetate in Advanced Organic Synthesis and Its Contribution to Structure Activity Relationship Studies

Heptan-2-yl 2-chloroacetate as a Versatile Synthetic Building Block in Ester Chemistry

This compound belongs to the class of α-chloroesters, which are recognized as valuable intermediates in organic synthesis. The core of its utility lies in the chloroacetate (B1199739) moiety. The presence of an electron-withdrawing chlorine atom on the alpha-carbon (the carbon atom adjacent to the ester carbonyl group) renders this position highly electrophilic. This electronic feature makes the compound susceptible to nucleophilic substitution reactions.

This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds, which is a primary goal in the construction of more complex molecular architectures. By reacting this compound with various nucleophiles, chemists can introduce the heptan-2-yloxycarbonylmethyl group into a wide range of other molecules. This process allows for the systematic modification of existing compounds, enabling the synthesis of a diverse library of new esters with tailored properties.

Table 1: Key Properties of this compound Users can sort the table by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇ClO₂ | guidechem.com |

| Molecular Weight | 192.68 g/mol | guidechem.com |

| CAS Number | 383412-05-3 | guidechem.com |

| Appearance | Liquid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | guidechem.com |

Rational Design and Synthesis of Derived Compounds Utilizing the Chloroacetate Moiety

The reactive nature of the chloroacetate group is intentionally utilized in the rational design of new molecules with specific functions.

The principles of using a chloroacetate ester to build complex molecules are well-demonstrated in the synthesis of derivatives from natural products like borneol. An analogous and structurally complex chloroacetate ester, (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]this compound, is synthesized from the naturally occurring alcohol (-)-borneol (B1667373). osi.lvrsc.org

The synthesis involves reacting (-)-borneol with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) (Et3N), in a dry solvent like dichloromethane (B109758) (CH2Cl2). rsc.org This reaction attaches the reactive chloroacetate group to the complex bicyclic scaffold of borneol. The resulting compound, a chloroacetate ester, then serves as a key intermediate for further modifications, demonstrating how the chloroacetate unit facilitates the construction of elaborate molecular structures. osi.lvrsc.org

The chloroacetate moiety is instrumental in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. The borneol derivative, (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]this compound, has been used to prepare a series of novel heterocyclic derivatives by reacting it with various nitrogen (N-) and sulfur (S-) based nucleophiles. osi.lv

This reactivity is a general feature of chloroacetate esters. For example, ethyl 2-chloroacetate is widely used as a starting material for synthesizing a variety of heterocyclic systems. It can react with compounds like 2-mercaptobenzothiazole (B37678) to initiate the formation of more complex structures. chemmethod.com Similarly, it is used to modify pyridone derivatives, which are then converted into hydrazides and subsequently cyclized to form various five- and six-membered heterocyclic rings. tsijournals.commdpi.com These examples highlight the role of the chloroacetate ester as a versatile precursor for building the ring systems found in many biologically active compounds.

Contribution of this compound's Structural Elements to Structure-Activity Relationships in Derived Compounds

Structure-Activity Relationship (SAR) studies aim to understand how the specific structural features of a molecule influence its biological activity. The distinct components of this compound—the alkyl chain, the ester linkage, and its stereochemistry—are all critical factors in the SAR of its derivatives.

The heptan-2-yl group is a seven-carbon alkyl chain. The length and lipophilicity (oil-loving nature) of such alkyl chains are known to significantly impact the biological properties of molecules. In various classes of ester compounds, the length of the alkyl chain has been shown to be a critical determinant of their antibacterial activity. researchgate.netnih.gov For instance, studies on certain fatty acid esters have shown that an optimal alkyl chain length can enhance the compound's ability to disrupt bacterial membranes. researchgate.net An increase in chain length generally increases hydrophobicity, which can improve how a molecule interacts with and passes through lipid cell membranes. nih.govresearchgate.net

The ester linkage itself is also functionally important. It can be susceptible to hydrolysis by esterase enzymes in biological systems, which can be a mechanism for controlled drug release. The specific structure of the alcohol part of the ester (in this case, heptan-2-ol) can influence the rate of this hydrolysis. distantreader.org Therefore, the heptyl chain in this compound provides a specific level of lipophilicity that can be imparted to its derivatives, influencing their solubility, membrane permeability, and interaction with biological targets.

Table 2: Research Findings on the Influence of Ester Alkyl Chains This table summarizes findings from various studies on how the alkyl chain of an ester affects its properties. Users can filter the table by entering text into the search box.

| Study Focus | Key Finding | Reference |

|---|---|---|

| Antibacterial Activity | The minimum inhibitory concentration (MIC) of (R)-3-Hydroxybutyric alkyl esters decreased as the alkyl chain length increased from C1 to C6, indicating higher potency with longer chains in this range. | nih.gov |

| Interfacial and Antioxidative Properties | In erythorbyl fatty acid esters, the optimal alkyl chain for antioxidative activity was found to be palmitate (C16), while myristate (C14) showed the best interfacial properties. | researchgate.net |

| Membrane Translocation | For rhodamine B derivatives, the rate of translocation across a lipid membrane increased with the lengthening of the n-alkyl chain. | nih.gov |

| Enzymatic Esterification | For linear primary alcohols (C2-C8), the conversion rate in enzymatic esterification increased proportionally with the lengthening of the carbon chains. | distantreader.org |

| Antibacterial Polymers | Increasing the alkyl chain length of an amphiphilic compound can significantly increase its hydrophobic interaction with the lipid bilayer of a cell wall, enhancing antimicrobial activity. | researchgate.net |

Chirality, or the "handedness" of a molecule, plays a pivotal role in biological activity because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.netnih.gov this compound possesses a chiral center at the second carbon of the heptyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-heptan-2-yl 2-chloroacetate and (S)-heptan-2-yl 2-chloroacetate.

When a chiral molecule like this is used to synthesize new compounds, the stereochemistry is transferred to the resulting derivatives. This means that using the (R)-enantiomer versus the (S)-enantiomer will produce two different final products (diastereomers or enantiomers) which can have vastly different biological effects. nih.gov One enantiomer might fit perfectly into the active site of a target protein, while the other may fit poorly or not at all. researchgate.netnih.gov This stereoselective interaction can lead to significant differences in potency, efficacy, and even the mechanism of action between the stereoisomers of a derived drug or bioactive compound. nih.gov Therefore, the specific stereochemistry of the heptan-2-yl group is a critical design element for controlling the biological activity of molecules synthesized from it.

Utilization in Studying Enzyme-Catalyzed Esterification and Hydrolysis Processes

This compound serves as a significant substrate in the investigation of enzyme-catalyzed reactions, particularly those involving lipases. Its structure, featuring a secondary alcohol moiety and an activated acyl group, makes it a valuable tool for probing the kinetics, stereoselectivity, and substrate specificity of these versatile biocatalysts. The study of its enzymatic esterification and hydrolysis provides critical insights into enzyme mechanisms and contributes to the broader understanding of structure-activity relationships.

Lipases, such as those from Candida antarctica (Lipase B, CALB) and Pseudomonas cepacia, are widely employed in organic synthesis for their ability to catalyze the resolution of racemic compounds. The enzymatic kinetic resolution of racemic alcohols and their corresponding esters is a cornerstone of this application. In this context, this compound is utilized in hydrolysis reactions where the enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. This process yields an enantioenriched alcohol and the unreacted, enantioenriched ester.

Conversely, in enzyme-catalyzed esterification, racemic heptan-2-ol can be reacted with a chloroacetyl donor. The lipase (B570770) will selectively acylate one of the alcohol's enantiomers, resulting in the formation of enantioenriched this compound, leaving the other alcohol enantiomer unreacted. The efficiency of such resolutions is a key area of study, quantified by the enantiomeric excess (ee) of the product and substrate, and the enantioselectivity (E-value) of the enzyme.

Detailed research in this area often involves screening various lipases and optimizing reaction conditions to achieve the highest possible enantioselectivity. The chloroacetate group in this compound is particularly noteworthy. The electron-withdrawing nature of the chlorine atom activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the enzyme's active site serine. This increased reactivity can influence the rate and success of the enzymatic resolution.

Studies on the enzymatic hydrolysis of a series of esters, including variants like this compound, allow researchers to build structure-activity relationship models. By systematically altering the structure of the alcohol or acyl portion of the ester, scientists can map the steric and electronic requirements of the enzyme's active site. For instance, comparing the hydrolysis rates of different heptan-2-yl esters (e.g., acetate, propionate, chloroacetate) provides data on how the acyl group's size and electronic properties affect enzyme recognition and catalysis.

The following interactive table illustrates typical data that might be generated from a study on the kinetic resolution of (±)-Heptan-2-yl 2-chloroacetate via hydrolysis with different lipases.

| Enzyme Source | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantioselectivity (E-value) |

| Candida antarctica Lipase B | 24 | 48 | 92 | 96 | >100 |

| Pseudomonas cepacia Lipase | 48 | 51 | 98 | 94 | >150 |

| Candida rugosa Lipase | 72 | 35 | 54 | 99 | 15 |

This table is representative of typical results for the kinetic resolution of a secondary alcohol chloroacetate and is for illustrative purposes.

Such data is crucial for several reasons. Firstly, it allows for the selection of the most effective biocatalyst for a specific transformation. Secondly, it provides a quantitative measure of the enzyme's stereopreference. High E-values indicate a highly selective enzyme, which is desirable for producing enantiomerically pure compounds. The data also informs our understanding of the enzyme's active site topology. For example, the consistently high enantioselectivity of CALB and Pseudomonas cepacia lipase for a range of secondary alcohols suggests a well-defined binding pocket that can effectively discriminate between the two enantiomers of the substrate.

Future Research Directions for Heptan 2 Yl 2 Chloroacetate

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The future synthesis of Heptan-2-yl 2-chloroacetate will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional esterification methods often rely on stoichiometric amounts of strong acids and volatile organic solvents, leading to significant waste generation and safety concerns. Future research should pivot towards more sustainable alternatives.

One promising avenue is the use of recyclable solid acid catalysts . Materials such as ion-exchange resins (e.g., Dowex H+ or Amberlyst-15), zeolites, and functionalized silicas offer the advantages of easy separation from the reaction mixture, reusability, and often milder reaction conditions. Research could focus on optimizing the catalytic activity of these materials for the esterification of 2-heptanol with chloroacetic acid.

Another key area is the exploration of greener reaction media and conditions . This includes the investigation of solvent-free reaction conditions, which minimize the use of hazardous organic solvents. Alternatively, the use of benign solvents like ionic liquids or deep eutectic solvents could be explored. Furthermore, energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis could be developed to reduce reaction times and energy consumption.

Biocatalysis represents a particularly attractive green approach. The use of enzymes, such as lipases, for the synthesis of this compound could offer high selectivity under mild conditions, minimizing byproduct formation. Future work in this area would involve screening for suitable lipases, optimizing reaction parameters like temperature and pH, and developing efficient immobilization techniques for enzyme recycling.

| Synthesis Approach | Key Advantages | Potential Research Focus |

| Recyclable Solid Acid Catalysts | Easy separation, reusability, milder conditions | Catalyst design and optimization, kinetic studies |

| Greener Reaction Media | Reduced solvent waste, improved safety | Solvent-free synthesis, use of ionic liquids |

| Energy-Efficient Techniques | Reduced reaction times and energy consumption | Microwave and ultrasound-assisted synthesis protocols |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and immobilization, process optimization |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Beyond established green catalysts, the development of novel catalytic systems could unlock new levels of reactivity and selectivity in the synthesis of this compound.

Lanthanide-based catalysts , for instance, have shown promise in various organic transformations, including esterification. Their unique electronic properties can lead to high catalytic activity and specific selectivities. Research could focus on designing and synthesizing novel lanthanide complexes and evaluating their catalytic performance in the formation of this compound.

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative to traditional methods. Chiral organocatalysts could be particularly interesting for developing enantioselective syntheses of this compound, should the chirality of the heptan-2-ol moiety be a factor in potential applications.

To accelerate the discovery of new catalysts, high-throughput screening (HTS) methodologies will be invaluable. By rapidly testing large libraries of potential catalysts under various reaction conditions, HTS can significantly shorten the catalyst development timeline. This approach could be applied to identify optimal catalysts for the synthesis of this compound from diverse classes of compounds, including metal complexes, organocatalysts, and biocatalysts.

| Catalytic System | Potential Advantages | Future Research Directions |

| Lanthanide-based Catalysts | High activity, unique selectivity | Design of novel lanthanide complexes, mechanistic studies |

| Organocatalysis | Metal-free, potential for enantioselectivity | Development of chiral organocatalysts, asymmetric synthesis |

| High-Throughput Screening | Accelerated catalyst discovery | Screening of diverse catalyst libraries, optimization of reaction conditions |

Expansion of Chemical Libraries Derived from this compound for Material Science and other Applications

The reactive chloroacetyl group in this compound makes it a versatile building block for the synthesis of a wide range of derivatives, opening up possibilities for new materials with tailored properties.

A significant area of future research lies in the use of this compound in polymer synthesis . The chloroacetate (B1199739) moiety can act as an initiator or a functional handle for various polymerization techniques. For instance, it could be used in atom transfer radical polymerization (ATRP) to create well-defined polymers. The resulting polymers, bearing the heptan-2-yl ester group, could exhibit interesting properties such as altered solubility, thermal stability, or mechanical strength.

Furthermore, this compound can be used to synthesize monomers that can be subsequently polymerized. The ester group can be modified post-polymerization to introduce a variety of functional groups, leading to the creation of functional polymers with applications in areas such as coatings, adhesives, and drug delivery systems. The development of a chemical library of monomers and polymers derived from this compound would be a key step in exploring these applications.

The reactivity of the C-Cl bond also allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities. This could lead to the synthesis of novel plasticizers, surfactants, or lubricant additives. A systematic exploration of these derivatization reactions would significantly expand the chemical space accessible from this compound.

Advanced Computational Studies for Predictive Synthesis and Reactivity of this compound and its Derivatives

Advanced computational chemistry can play a pivotal role in guiding and accelerating research on this compound.

Density Functional Theory (DFT) can be employed to investigate the mechanisms of its synthesis. By modeling the reaction pathways of different catalytic systems, researchers can gain insights into the transition states and intermediates involved, helping to explain observed reactivity and selectivity. This understanding can then be used to design more efficient catalysts and optimize reaction conditions. DFT can also be used to predict the reactivity of the chloroacetate group towards various nucleophiles, aiding in the design of synthetic routes to new derivatives.

Machine learning (ML) is emerging as a powerful tool in chemical research. By training ML models on existing experimental data for esterification reactions, it may be possible to predict the optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound with high yield and selectivity. Similarly, ML models could be developed to predict the properties of polymers and other materials derived from this compound, facilitating the in silico design of new materials with desired characteristics.

| Computational Method | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis, reactivity prediction | Rational catalyst design, guidance for synthetic derivatization |

| Machine Learning (ML) | Prediction of optimal reaction conditions, property prediction of derivatives | Accelerated process optimization, in silico materials design |

Q & A

Q. What are the optimal synthetic routes for Heptan-2-yl 2-chloroacetate, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via esterification of 2-chloroacetic acid with heptan-2-ol. Acid catalysts (e.g., sulfuric acid) or coupling reagents (e.g., DCC) are typically employed. Key factors include temperature control (60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reactants. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted starting materials or byproducts. Reaction progress should be monitored using TLC or GC-MS .

Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester’s structure, with characteristic peaks for the heptan-2-yl chain (e.g., methylene protons at δ 1.2–1.6 ppm) and the chloroacetate moiety (e.g., carbonyl carbon at ~170 ppm). Infrared (IR) spectroscopy can validate the ester carbonyl stretch (~1740 cm⁻¹) and C-Cl bond (~750 cm⁻¹). Purity should be assessed via GC-MS or HPLC, with comparisons to reference retention times .

Q. What safety protocols must be followed when handling this compound in the laboratory?

Due to its potential flammability and uncharacterized toxicity, researchers should use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Contaminated gloves must be disposed of according to hazardous waste regulations. In case of skin contact, wash immediately with soap and water and seek medical attention. Store the compound in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or physicochemical properties of this compound?

Density Functional Theory (DFT) calculations can model the ester’s electronic structure, predicting reaction pathways (e.g., nucleophilic acyl substitution). Molecular dynamics simulations may assess solubility in solvents or interactions with biomolecules. These methods are particularly useful for designing derivatives (e.g., cloquintocet-mexyl, a herbicide safener) by modifying substituents on the heptan-2-yl or chloroacetate groups .

Q. What strategies resolve contradictions in spectral data or physical properties reported for this compound across studies?

Discrepancies in melting points or NMR shifts often arise from impurities or solvent effects. Repetition of synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) is advised. Cross-validate results using multiple analytical techniques (e.g., X-ray crystallography for solid-state structure confirmation). Collaborative verification with independent laboratories can also address inconsistencies .

Q. How can this compound be applied in crystal engineering or materials science?

The compound’s chloroacetate group can act as a hydrogen-bond acceptor, enabling co-crystallization with hydrogen-bond donors (e.g., creatininium derivatives). Such co-crystals may exhibit nonlinear optical (NLO) properties, as demonstrated in studies of organic creatininium 2-chloroacetate crystals. Optimizing crystal growth conditions (e.g., slow evaporation in polar solvents) is critical for achieving high-quality single crystals .

Q. What role does this compound play in the synthesis of agrochemicals or pharmaceuticals?

The ester serves as a precursor in synthesizing cloquintocet-mexyl (CAS 99607-70-2), a herbicide safener. Its chloroacetate moiety undergoes nucleophilic substitution with quinolinol derivatives, while the branched heptan-2-yl chain enhances lipophilicity for improved plant membrane penetration. Reaction optimization (e.g., base selection, temperature) is required to minimize side reactions like hydrolysis .

Q. Methodological Notes

- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water during esterification to shift equilibrium toward product formation .

- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including detailed procedures and raw spectral data in supplementary materials .

- Safety Compliance : Follow GHS guidelines for labeling and SDS documentation, emphasizing flammability and undefined toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.